spiro[bicyclo[3.3.1]nonane-3,2'-[1,3]dioxolane]-7-one
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Overview
Description
Spiro[bicyclo[331]nonane-3,2’-[1,3]dioxolane]-7-one is a complex organic compound characterized by its unique spirocyclic structure This compound features a bicyclo[33
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[bicyclo[3.3.1]nonane-3,2’-[1,3]dioxolane]-7-one typically involves multicomponent reactions. One common method is the double condensation of two units of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This reaction is often carried out under acidic or basic conditions to facilitate the formation of the bicyclo[3.3.1]nonane core.
Industrial Production Methods
While specific industrial production methods for spiro[bicyclo[3.3.1]nonane-3,2’-[1,3]dioxolane]-7-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[3.3.1]nonane-3,2’-[1,3]dioxolane]-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Spiro[bicyclo[3.3.1]nonane-3,2’-[1,3]dioxolane]-7-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which spiro[bicyclo[3.3.1]nonane-3,2’-[1,3]dioxolane]-7-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane-3,7-dione: A similar compound with a different functional group.
9-oxa-3,7-dithiabicyclo[3.3.1]nonane: Contains sulfur atoms in the bicyclo[3.3.1]nonane core.
3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane: Features nitrogen atoms in the structure.
Uniqueness
Spiro[bicyclo[331]nonane-3,2’-[1,3]dioxolane]-7-one is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
66077-97-2 |
---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.2 |
Purity |
95 |
Origin of Product |
United States |
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